Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate

Catalog No.
S14081583
CAS No.
M.F
C10H19NO3
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoa...

Product Name

Methyl 4-amino-3-(tetrahydro-2h-pyran-4-yl)butanoate

IUPAC Name

methyl 4-amino-3-(oxan-4-yl)butanoate

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-13-10(12)6-9(7-11)8-2-4-14-5-3-8/h8-9H,2-7,11H2,1H3

InChI Key

TWRBZURVHROLAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1CCOCC1

Methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate is a chemical compound characterized by its unique structure, which includes a tetrahydro-2H-pyran ring and an amino group attached to a butanoate moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction: The compound can undergo reduction to form primary or secondary alcohols using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The amino group can facilitate nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are significant for modifying the compound's structure to enhance its properties or biological activity.

Research indicates that methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate exhibits various biological activities. Its structural features suggest potential interactions with biological targets, including enzymes and receptors. Specific studies have shown that derivatives of this compound may possess activity as antagonists or inhibitors in therapeutic applications, particularly in areas like cardiovascular and metabolic diseases.

The synthesis of methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate typically involves several steps:

  • Formation of Tetrahydro-2H-pyran: Starting materials such as aldehydes or ketones can be reacted with alcohols in the presence of acid catalysts to form tetrahydro-2H-pyran derivatives.
  • Amine Formation: The introduction of an amino group can be achieved through reductive amination or direct amination methods.
  • Esterification: The final step involves esterification of the corresponding carboxylic acid with methanol or other alcohols, often using catalysts like sulfuric acid to increase yield.

These synthetic routes can be optimized for efficiency and scalability depending on the desired application.

Methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological or metabolic pathways.
  • Chemical Research: The compound is utilized in studies examining enzyme kinetics and metabolic pathways due to its structural properties.
  • Industrial Uses: It may find applications in the production of fine chemicals, fragrances, and agrochemicals.

Studies investigating the interactions of methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate with various biological systems have highlighted its potential as a lead compound for drug development. Interaction studies often focus on:

  • Binding Affinity: Determining how strongly the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Understanding how structural features influence biological activity.

Such studies are crucial for assessing the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with methyl 4-amino-3-(tetrahydro-2H-pyran-4-yl)butanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoateSimilar tetrahydro ring; different alkyl chainContains a methyl group on the second carbon
Ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoateEthyl instead of methyl esterVariation in ester functionality
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yloxy)acetateIncorporates an ether groupDistinct functional group leading to different reactivity

Uniqueness

Methyl 4-amino-3-(tetrahydro-2H-pyran-4-yloxy)butanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its potential for biological activity, particularly as a precursor for therapeutic agents, sets it apart from similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.13649347 g/mol

Monoisotopic Mass

201.13649347 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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